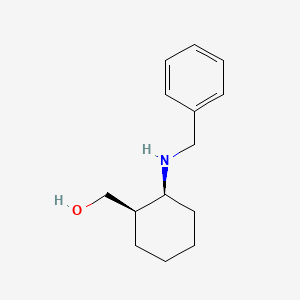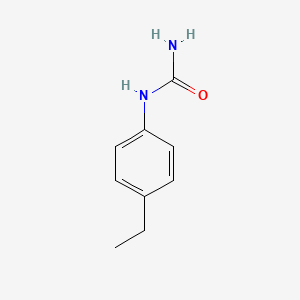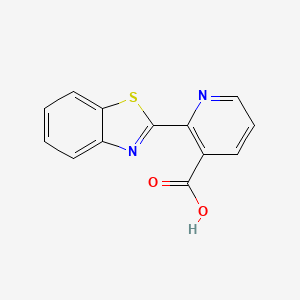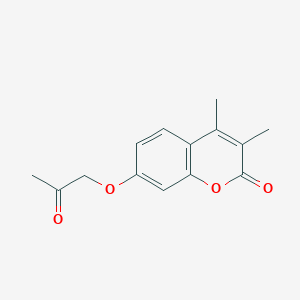
3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chromen-2-one derivatives often involves multi-step reactions including etherification, oximation, and Beckmann rearrangement among other methods. For instance, compounds similar in structure to 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one have been synthesized using methods that involve interactions with rotenone and dimethyloxosulphonium methylide, highlighting the complexity and versatility of synthetic routes applicable to this family of compounds (Chen et al., 2012).
Molecular Structure Analysis
The structural analysis of chromen-2-one derivatives reveals a significant impact of substituents on the molecular architecture. X-ray diffraction methods have been extensively used to determine the crystal structures, indicating how changes in substitution lead to variations in crystal packing and hydrogen bonding patterns. These studies are crucial for understanding the molecular basis of the properties exhibited by compounds like 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one and its analogues (Delgado Espinosa et al., 2017).
Chemical Reactions and Properties
Chromen-2-one derivatives participate in a variety of chemical reactions, including but not limited to Friedel-Crafts acylation, domino reactions, and multicomponent approaches, demonstrating their reactivity and versatility. These reactions not only extend the chemical diversity of this family but also enhance their potential utility in various fields (Bam & Chalifoux, 2018).
Applications De Recherche Scientifique
Structural and Spectroscopic Analysis
- The structural and spectroscopic characteristics of chromen-2-one derivatives, including variations like 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one, have been explored. These compounds exhibit interesting molecular skeletons and crystal packing characterized by specific hydrogen-bonding interactions. Their vibrational properties and electronic transitions are significant for various scientific applications (Delgado Espinosa et al., 2017).
Bioactivity and Antioxidant Properties
- Isobenzofuranone derivatives, related to chromen-2-one, show promising antioxidant activity. These compounds, including chromen-2-one derivatives, are explored for their potential in bioactive applications (Gao et al., 2019).
Application in Chemical Sensing
- Chromen-2-one derivatives have been used in the development of sensitive probes for ion detection. For instance, a study demonstrated their use in detecting Cr3+ ions, highlighting their potential in environmental monitoring and cellular applications (Mani et al., 2018).
Crystal Structure Analysis
- The crystal structure of chromen-2-one derivatives provides valuable insights into the molecular arrangement and potential applications in material science and crystallography (Manolov et al., 2008).
Synthesis and Molecular Modeling
- Chromen-2-one derivatives have been synthesized and modeled for their potential as leads in developing new anticancer drugs. Their interaction with DNA and molecular dynamics studies indicate their significant role in pharmaceutical research (Santana et al., 2020).
Photochromic Properties for Material Science
- Chromen-2-ones exhibit photochromic properties, making them attractive for the development of interactive materials and papers. Their structural modifications impact their photochromic behavior, relevant for materials science (Guglielmetti, 1997).
Synthesis of Derivatives for Biological Screening
- The synthesis of various chromen-2-one derivatives has been explored for their biological screening, indicating their importance in medicinal chemistry and biological studies (Khan et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
3,4-dimethyl-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8(15)7-17-11-4-5-12-9(2)10(3)14(16)18-13(12)6-11/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDJHHFMPSBOKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358039 |
Source


|
| Record name | 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
CAS RN |
156006-10-9 |
Source


|
| Record name | 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

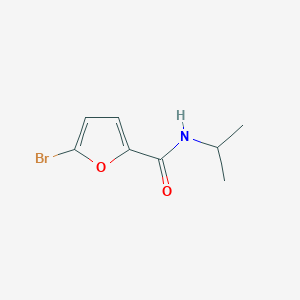

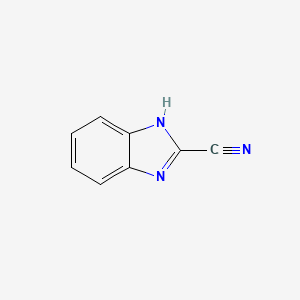

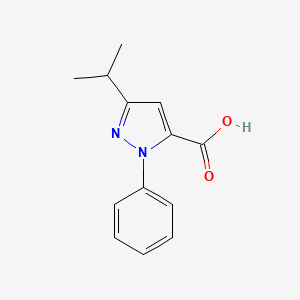
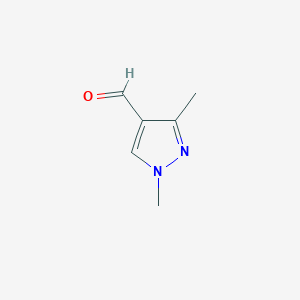
![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)

